(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
Overview
Description
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with hydroxyphenyl and triisopropylsilyloxy groups, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using triisopropylsilyl chloride under basic conditions to prevent unwanted side reactions.
Final Coupling: The benzyl group is introduced through a coupling reaction, often using benzyl bromide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and hydroxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-methoxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
- (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-chlorophenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
Uniqueness
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyphenyl and triisopropylsilyloxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO5Si/c1-19(2)35(20(3)4,21(5)6)34-26-17-29(28(32)33-18-22-10-8-7-9-11-22)16-25(31)27(26)23-12-14-24(30)15-13-23/h7-15,19-21,25-27,30-31H,16-18H2,1-6H3/t25-,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGXIVKBPLQMD-OYUWMTPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735134 | |
Record name | Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873945-27-8 | |
Record name | Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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